molecular formula C13H15Cl2NO3 B6634817 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

Cat. No. B6634817
M. Wt: 304.17 g/mol
InChI Key: DTAVYPLXHFWIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide, also known as DMOG, is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of prolyl hydroxylase enzymes. This enzyme plays a crucial role in the regulation of hypoxia-inducible factor (HIF), a transcription factor that is involved in various cellular processes such as angiogenesis, metabolism, and erythropoiesis.

Mechanism of Action

2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide inhibits the activity of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in HIF-1α. This hydroxylation targets HIF-1α for degradation by the proteasome. By inhibiting prolyl hydroxylase enzymes, 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide prevents the degradation of HIF-1α, leading to its stabilization and activation.
Biochemical and Physiological Effects:
2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce angiogenesis, which is the formation of new blood vessels from existing ones. This is due to the upregulation of HIF target genes such as vascular endothelial growth factor (VEGF). 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has also been shown to increase glucose uptake and glycolysis, which is the breakdown of glucose to produce energy. This is due to the upregulation of HIF target genes such as glucose transporter 1 (GLUT1) and lactate dehydrogenase A (LDHA). 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has also been shown to induce erythropoiesis, which is the production of red blood cells. This is due to the upregulation of HIF target genes such as erythropoietin (EPO).

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of prolyl hydroxylase enzymes, which makes it a valuable tool for studying the role of HIF in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes such as lysyl hydroxylase and collagen prolyl 4-hydroxylase, which can lead to non-specific effects. It is also relatively expensive compared to other HIF activators such as cobalt chloride and desferrioxamine.

Future Directions

There are several future directions for the use of 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide in scientific research. One direction is the development of more potent and specific prolyl hydroxylase inhibitors. This would allow for more precise control over the activation of HIF and reduce the off-target effects of 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide. Another direction is the use of 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide in combination with other drugs or therapies to enhance their efficacy. For example, 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has been shown to enhance the anti-tumor effects of chemotherapy drugs such as cisplatin and doxorubicin. Finally, the use of 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide in clinical trials for the treatment of various diseases such as anemia, ischemia, and cancer is another future direction.

Synthesis Methods

2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide can be synthesized using a multistep process that involves the reaction of 3-hydroxy-2-methyltetrahydrofuran with 2,5-dichlorobenzoyl chloride in the presence of triethylamine to yield the intermediate product 2,5-dichloro-N-[(3-hydroxy-2-methyltetrahydrofuran-3-yl)methyl]benzamide. This intermediate product is then treated with sodium hydroxide to yield the final product 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide.

Scientific Research Applications

2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has been widely used in scientific research as a tool to study the role of HIF in various cellular processes. It has been shown to induce HIF-1α stabilization and activation, which leads to the upregulation of HIF target genes. This makes 2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide a valuable tool for studying the role of HIF in angiogenesis, metabolism, and erythropoiesis.

properties

IUPAC Name

2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-8-13(18,4-5-19-8)7-16-12(17)10-6-9(14)2-3-11(10)15/h2-3,6,8,18H,4-5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAVYPLXHFWIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

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